2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
Description
2-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one is a synthetic chromone derivative characterized by a 4H-chromen-4-one core linked to a piperidine moiety via a carbonyl group. The piperidine ring is further substituted with a thioether-furan side chain. Chromones are known for their biological versatility, including antimicrobial, antitumor, and enzyme-inhibitory activities . This compound’s structural complexity positions it as a candidate for drug discovery, particularly in targeting enzymes or receptors influenced by heterocyclic and sulfur-containing motifs.
Properties
IUPAC Name |
2-[4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c23-18-12-20(26-19-6-2-1-5-17(18)19)21(24)22-9-7-15(8-10-22)13-27-14-16-4-3-11-25-16/h1-6,11-12,15H,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNZUZAZORNVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps:
Formation of the furan-2-ylmethylthio intermediate: This step involves the reaction of furan-2-carbaldehyde with a thiol compound under acidic conditions to form the furan-2-ylmethylthio intermediate.
Piperidine ring formation: The intermediate is then reacted with piperidine in the presence of a base such as sodium hydride to form the piperidine-1-carbonyl derivative.
Chromenone ring formation: Finally, the piperidine-1-carbonyl derivative is cyclized with a suitable reagent, such as a Lewis acid, to form the chromenone ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the chromenone ring can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the carbonyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the piperidine ring.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the chromenone ring.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural complexity and the presence of bioactive moieties. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In material science, the compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the chromenone ring, which is known for its fluorescence properties.
Mechanism of Action
The mechanism of action of 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The furan and chromenone rings could interact with biological targets through π-π stacking or hydrogen bonding, while the piperidine ring could enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo-Pyrimidine-Modified Chromones
The patent-derived compound in (Example 76) shares the 4H-chromen-4-one core but incorporates pyrazolo-pyrimidine and fluorine substituents. Its mass (531.3 Da) and melting point (252–255°C) suggest higher molecular complexity and crystallinity than the target compound. Fluorine atoms likely enhance metabolic stability and lipophilicity, whereas the thioether-furan group in the target compound may prioritize different pharmacokinetic profiles .
Piperidine-Containing Analogues
- Benzoylpiperidines: describes tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (10), a piperidine derivative with a benzoyl group.
- Chromeno-Pyrimidines: A chromeno[4,3-d]pyrimidin-5-one derivative () demonstrated favorable drug-like properties in computational studies. The target compound’s simpler chromone scaffold (lacking a fused pyrimidine ring) might reduce synthetic complexity while retaining bioavailability .
Furan-Containing Compounds
highlights a 2(5H)-furanone derivative with carboxyl and amino groups, synthesized via Michael addition-elimination.
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Structural Flexibility : The piperidine-thioether chain in the target compound may improve solubility and target access compared to rigid metal-complexed chromenes .
- Sulfur vs. Oxygen: The thioether linkage (C–S–C) could enhance oxidative stability relative to ethers (C–O–C), as seen in furanone derivatives .
- Bioactivity Potential: The furan-thioether motif mirrors bioactive ligands in , suggesting possible kinase or enzyme inhibition .
Biological Activity
The compound 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one represents a novel class of bioactive molecules with potential therapeutic applications. Its unique structural features, including the furan and piperidine moieties, suggest significant interactions with biological targets, leading to various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.44 g/mol. The structure comprises a chromone backbone linked to a piperidine ring via a furan-2-ylmethylthio group, which enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.44 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that derivatives containing the furan moiety can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds range from 7.8 to 93.7 μg/mL against different microbial strains .
Case Study:
A study on related furan-containing compounds demonstrated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, with MIC values indicating effective inhibition at low concentrations.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The structure-activity relationship (SAR) analyses suggest that the presence of the furan and piperidine groups contributes to its cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 5.0 |
| Similar Derivative | MCF-7 | 3.5 |
| Similar Derivative | A549 | 6.0 |
Mechanism of Action:
The anticancer activity is believed to arise from the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, potentially by modulating Bcl-2 family proteins. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in cancer cell metabolism.
- Receptor Modulation: It could interact with receptors that regulate cell growth and apoptosis.
- DNA Interaction: Potential binding to DNA or RNA could disrupt replication processes in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
